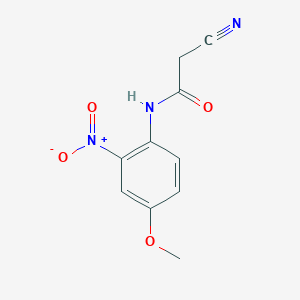
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with cyanoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of cyanoacetamides can be achieved through various methods, including solvent-free reactions and fusion techniques. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates without solvent at elevated temperatures can yield the desired cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with various aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine and pyridine to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups can interact with various molecular targets, leading to the formation of biologically active compounds. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide include:
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(3-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
Uniqueness
What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific heterocyclic compounds and in the study of its unique biological activities .
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N3O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
InChI-Schlüssel |
NDXWUHAIRAENST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


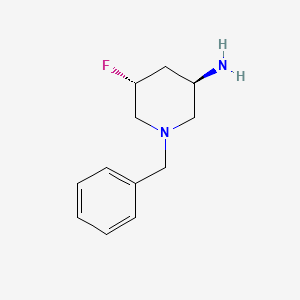

![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)

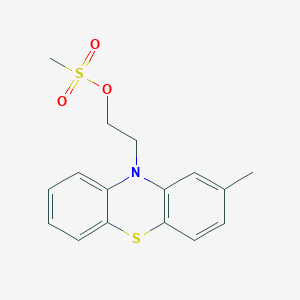
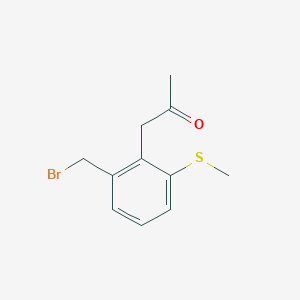
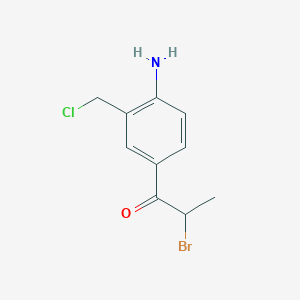
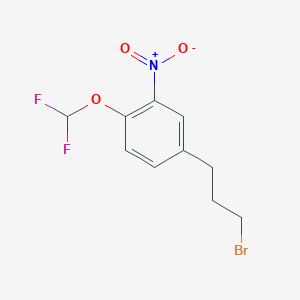

![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)


